Multi-Enzyme Inhibition Profile: Differential Activity Across Lipoxygenase, Formyltetrahydrofolate Synthetase, Carboxylesterase, and Cyclooxygenase
1-Oxa-3-azaspiro[4.5]decan-2-one exhibits a qualitatively distinct multi-enzyme inhibition profile compared to the clinically used 5-lipoxygenase inhibitor zileuton. While zileuton demonstrates potent and selective 5-lipoxygenase inhibition (IC50 = 0.5 μM) , the target compound is described as a potent lipoxygenase inhibitor that also interferes with formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This broader polypharmacology distinguishes it from zileuton's narrow selectivity and aligns it more closely with multi-target anti-inflammatory agents. Quantitative IC50 data for the target compound against isolated 5-lipoxygenase is not available in public domain sources, limiting precise potency comparisons [2].
| Evidence Dimension | Enzyme inhibition breadth (qualitative) |
|---|---|
| Target Compound Data | Potent lipoxygenase inhibitor; also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (moderate activity) |
| Comparator Or Baseline | Zileuton: Selective 5-lipoxygenase inhibitor, IC50 = 0.5 μM |
| Quantified Difference | Multi-target vs. single-target profile; no quantitative IC50 comparison possible |
| Conditions | Target compound: In vitro enzyme assays (unspecified systems). Zileuton: Rat basophilic leukemia-1 (RBL-1) cell supernatant |
Why This Matters
Researchers seeking a multi-target tool compound for probing arachidonic acid pathway crosstalk should select 1-Oxa-3-azaspiro[4.5]decan-2-one over highly selective alternatives like zileuton.
- [1] Medical University of Lublin. MeSH Concept Record M0014961: 1-Oxa-3-azaspiro[4.5]decan-2-one. Accessed 2026. View Source
- [2] BindingDB. Search results for 1-Oxa-3-azaspiro[4.5]decan-2-one: No quantitative IC50 data available. Accessed 2026. View Source
